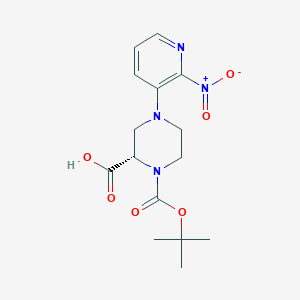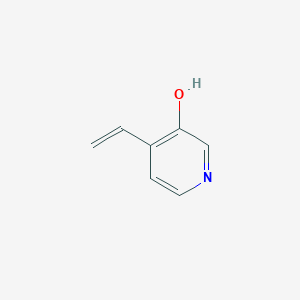
4-Ethenylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethenylpyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method includes the use of pyridine derivatives and subsequent functional group transformations to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or crystallization.
化学反应分析
Types of Reactions: 4-Ethenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethenylpyridin-3-one.
Reduction: Formation of 4-ethylpyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
4-Ethenylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-ethenylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Hydroxyl group at the 4-position, lacking the vinyl group.
4-Vinylpyridine: Lacks the hydroxyl group at the 3-position.
Uniqueness: 4-Ethenylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in diverse ways, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
465519-16-8 |
|---|---|
分子式 |
C7H7NO |
分子量 |
121.14 g/mol |
IUPAC 名称 |
4-ethenylpyridin-3-ol |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-5-7(6)9/h2-5,9H,1H2 |
InChI 键 |
PUBZPHLGFGMBED-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




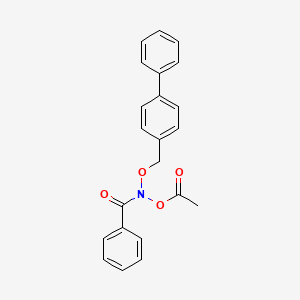

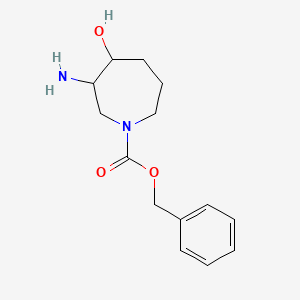
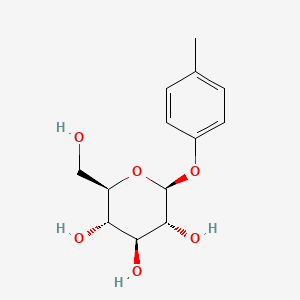
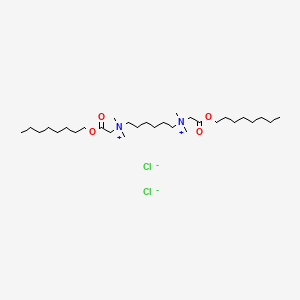
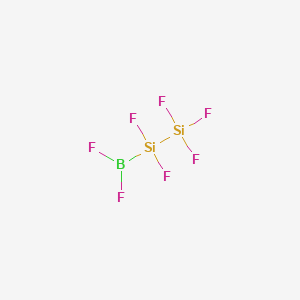
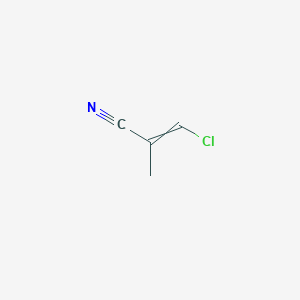
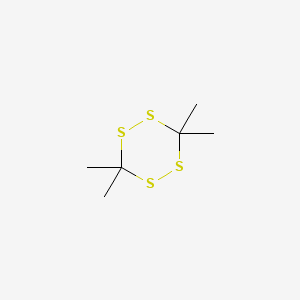
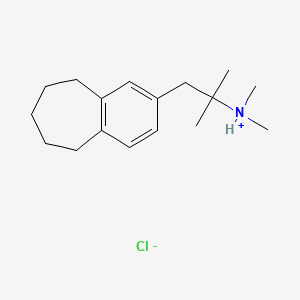

![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
